Dacomitinib

Non-Small Cell Lung Cancer EGFR Mutation Clinical Trial

Researchers studying EGFR-mutant NSCLC face challenges sourcing a TKI that also inhibits HER2/HER4 with robust clinical validation. Dacomitinib (PF-00299804) addresses this gap: • Irreversibly inhibits EGFR (IC50 6 nM), HER2 (IC50 45.7 nM), and HER4 (IC50 73.7 nM) - broader target coverage than gefitinib or erlotinib. • Demonstrated superior OS vs. gefitinib (ARCHER 1050 trial) and superior PFS vs. afatinib in uncommon EGFR mutations (AFANDA study). • Supplied at ≥98% purity (HPLC) with full QC documentation; ambient-temperature shipping for global delivery.

Molecular Formula C24H25ClFN5O2
Molecular Weight 469.9 g/mol
CAS No. 1110813-31-4
Cat. No. B1663576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacomitinib
CAS1110813-31-4
Synonymsdacomitinib
N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide
PF 00299804
PF-00299804
PF00299804
Vizimpro
Molecular FormulaC24H25ClFN5O2
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
InChIInChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
InChIKeyLVXJQMNHJWSHET-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Dacomitinib: Irreversible Pan-HER TKI


Dacomitinib (CAS 1110813-31-4, PF-00299804) is a second-generation, orally bioavailable, irreversible small-molecule tyrosine kinase inhibitor (TKI) [1]. It belongs to the quinazolinamine class and exerts its antitumor activity by covalently binding to and inhibiting members of the human epidermal growth factor receptor (HER) family, specifically EGFR (HER1), HER2, and HER4 [2]. Unlike first-generation EGFR inhibitors such as gefitinib and erlotinib, dacomitinib's irreversible binding and broader target profile confer distinct pharmacological and clinical properties, particularly in the first-line treatment of advanced non-small cell lung cancer (NSCLC) with activating EGFR mutations [3]. Its procurement is typically reserved for specialized clinical oncology research and preclinical studies targeting the HER signaling axis.

Why Dacomitinib Is Not Substitutable


Substitution of dacomitinib (CAS 1110813-31-4) with other EGFR TKIs is precluded by key pharmacological and clinical differences. First-generation reversible inhibitors like gefitinib and erlotinib lack HER2/HER4 inhibition, while the second-generation irreversible inhibitor afatinib differs in its side effect profile and metabolism. Crucially, dacomitinib's distinct metabolism primarily via CYP2D6 [1] creates a unique drug-drug interaction (DDI) profile compared to afatinib. Furthermore, head-to-head clinical data demonstrate a significant overall survival (OS) benefit for dacomitinib over gefitinib [2], a benchmark not met by other first-line EGFR TKIs versus chemotherapy. These quantifiable differences in target profile, metabolic pathway, and clinical outcomes necessitate a product-specific, evidence-based selection for research or clinical trial procurement.

Dacomitinib Comparative Evidence


Overall Survival Superiority vs. Gefitinib

In the randomized Phase III ARCHER 1050 trial, dacomitinib demonstrated a statistically significant improvement in overall survival (OS) compared to gefitinib in patients with newly diagnosed, advanced EGFR-mutant NSCLC [1]. The median OS was 34.1 months for dacomitinib versus 26.8 months for gefitinib [1].

Non-Small Cell Lung Cancer EGFR Mutation Clinical Trial

Progression-Free Survival Benefit vs. Gefitinib

In the pivotal ARCHER 1050 trial, dacomitinib significantly improved progression-free survival (PFS) compared to gefitinib [1]. The median PFS was 14.7 months for dacomitinib versus 9.2 months for gefitinib, as assessed by independent review [1]. This represents a 41% reduction in the risk of disease progression or death.

Progression-Free Survival EGFR-TKI Clinical Trial

Pan-HER Inhibition (HER2 and HER4)

Dacomitinib is an irreversible pan-HER inhibitor with a broader target profile than first-generation EGFR TKIs [1]. In cell-free assays, it potently inhibits EGFR (IC50: 6 nM), HER2 (IC50: 45.7 nM), and HER4 (IC50: 73.7 nM) [1]. In contrast, gefitinib and erlotinib are highly selective for EGFR and do not inhibit HER2 or HER4 at clinically relevant concentrations [2].

Kinase Selectivity HER2 HER4

Efficacy in Uncommon EGFR Mutations vs. Afatinib

In a real-world comparative cohort study (AFANDA) of NSCLC patients harboring uncommon EGFR mutations, dacomitinib demonstrated more favorable activity than afatinib [1]. The median PFS for dacomitinib was 14.0 months compared to 10.0 months for afatinib in this specific population [1].

Uncommon EGFR Mutations Comparative Effectiveness Real-World Evidence

Lower Diarrhea Incidence vs. Afatinib

A real-world observational study comparing first-line dacomitinib and afatinib in EGFR-mutant NSCLC found similar efficacy but distinct side effect profiles [1]. The incidence of all-grade diarrhea was significantly lower with dacomitinib (35.5%) compared to afatinib (75.8%) [1].

Adverse Events Safety Profile Comparative Safety

CYP2D6-Mediated Drug Interactions

Dacomitinib's metabolic pathway is distinct from other EGFR TKIs. It is primarily metabolized by CYP2D6 to an active metabolite [1]. This creates a unique drug-drug interaction (DDI) potential with CYP2D6 substrates or inhibitors. In contrast, afatinib is a substrate of P-glycoprotein and undergoes minimal CYP-mediated metabolism, while gefitinib and erlotinib are primarily metabolized by CYP3A4 [2].

Pharmacokinetics Drug-Drug Interaction CYP2D6

Dacomitinib: Best-Fit Applications


First-Line EGFR-Mutant NSCLC

Dacomitinib is indicated for research in models of advanced NSCLC with activating EGFR mutations. The evidence from the ARCHER 1050 trial [1] demonstrates a significant OS and PFS benefit over gefitinib, making it a compelling compound for studies evaluating first-line therapeutic strategies and mechanisms of resistance in this specific patient population.

Uncommon EGFR Mutation NSCLC

Based on data from the AFANDA study [1], dacomitinib shows superior PFS compared to afatinib in NSCLC patients with uncommon EGFR mutations. This evidence positions dacomitinib as a key compound for preclinical and clinical research focused on this understudied, yet therapeutically challenging, subset of lung cancer.

HER2/HER4 Signaling Studies

With its verified potent inhibition of HER2 (IC50 45.7 nM) and HER4 (IC50 73.7 nM) in addition to EGFR [1], dacomitinib is a valuable tool compound for probing the role of HER family co-signaling in cancer cell proliferation, migration, and drug resistance. This broad inhibition profile, distinct from gefitinib or erlotinib, makes it suitable for research on tumors with potential HER2 or HER4 co-dependencies.

CYP2D6 Metabolism Studies

Dacomitinib's unique dependence on CYP2D6 for metabolism [1] makes it a relevant probe for investigating pharmacokinetic variability related to CYP2D6 genetic polymorphisms and for designing and interpreting drug-drug interaction studies involving CYP2D6 substrates or inhibitors, which is a different scenario from studying other major EGFR TKIs like erlotinib or gefitinib (CYP3A4).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacomitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.